![molecular formula C7H3BrClNO B1278664 3-Bromo-4-chlorofuro[3,2-c]pyridine CAS No. 220939-72-0](/img/structure/B1278664.png)
3-Bromo-4-chlorofuro[3,2-c]pyridine
Overview
Description
“3-Bromo-4-chlorofuro[3,2-c]pyridine” is a heterocyclic compound that belongs to the class of halogenated furanopyridines. It has a molecular formula of C7H3BrClNO .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-chlorofuro[3,2-c]pyridine” consists of a pyridine ring fused with a furan ring. The pyridine ring contains a nitrogen atom, while the furan ring contains an oxygen atom. The compound also contains bromine and chlorine substituents .
Physical And Chemical Properties Analysis
“3-Bromo-4-chlorofuro[3,2-c]pyridine” has a molecular weight of 232.462 Da . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results .
Scientific Research Applications
Pharmaceutical Research
3-Bromo-4-chlorofuro[3,2-c]pyridine: is a compound of interest in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its unique structure allows for the creation of novel drugs that could interact with biological targets in specific ways, potentially leading to treatments for diseases that currently have limited options .
Material Science
In material science, this compound can be used to develop new organic semiconductors. Its bromine and chlorine substituents may facilitate the formation of charge-transfer complexes, which are essential for creating materials with desirable electronic properties for use in solar cells and other electronic devices .
Chemical Synthesis
3-Bromo-4-chlorofuro[3,2-c]pyridine: serves as a versatile intermediate in chemical synthesis. It can undergo various reactions, including coupling reactions and substitutions, to yield a wide range of heterocyclic compounds. These compounds are crucial in developing dyes, pigments, and other industrial chemicals .
Analytical Chemistry
This compound can be used as a standard or reference in analytical chemistry to calibrate instruments like HPLC and LC-MS. Its well-defined structure and properties make it suitable for ensuring the accuracy and precision of analytical methods .
Agrochemical Research
In agrochemical research, derivatives of 3-Bromo-4-chlorofuro[3,2-c]pyridine could be explored for their potential as pesticides or herbicides. The halogen atoms present in the compound may be critical for the biological activity against various pests and weeds .
Computational Chemistry
The compound’s structure can be used in computational chemistry to model interactions with biological targets or to simulate its behavior in different environments. Software such as Amber and GROMACS can utilize the compound’s structure for molecular dynamics simulations, which are pivotal in understanding its properties at the atomic level .
properties
IUPAC Name |
3-bromo-4-chlorofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWDCUWEVVDVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443446 | |
| Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chlorofuro[3,2-c]pyridine | |
CAS RN |
220939-72-0 | |
| Record name | 3-bromo-4-chlorofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


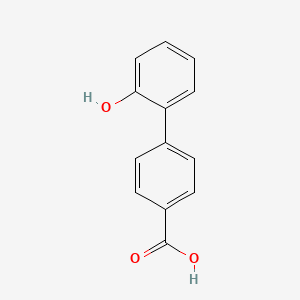
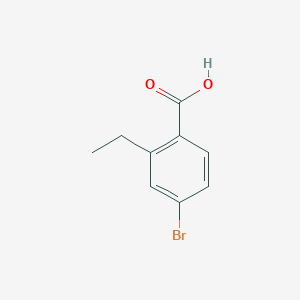


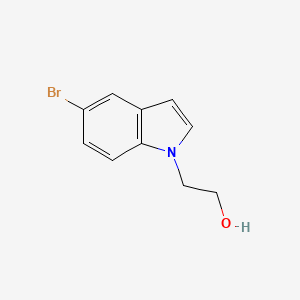

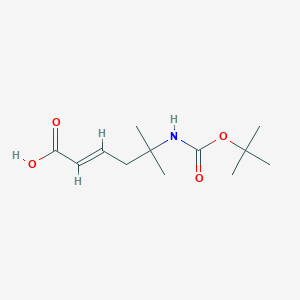

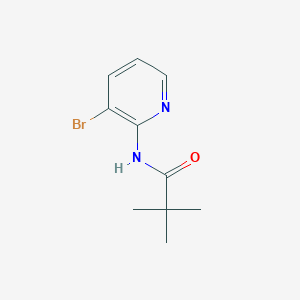
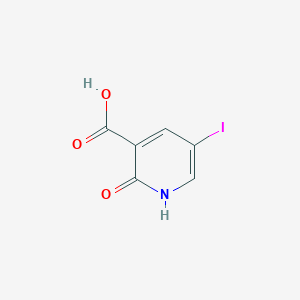
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)
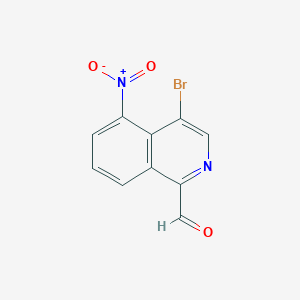
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)